
7-Bromo-4-(difluoromethyl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-(difluoromethyl)-2-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BDFMQ' and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of BDFMQ is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. BDFMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BDFMQ has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDFMQ has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the regulation of gene expression. Additionally, BDFMQ has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDFMQ is its ease of synthesis and high yield. Additionally, BDFMQ exhibits potent biological activity at relatively low concentrations, making it a valuable tool for researchers studying cellular processes. However, one limitation of BDFMQ is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many possible future directions for research on BDFMQ. One area of interest is the development of BDFMQ-based materials for use in electronic devices and sensors. Additionally, further investigation into the mechanism of action of BDFMQ could lead to the development of more potent and selective therapeutic agents. Finally, the development of more efficient synthesis methods for BDFMQ could lead to increased availability and lower costs, making it more accessible to researchers in various fields.
Méthodes De Synthèse
The synthesis of BDFMQ has been achieved through various methods, including the reaction of 7-bromo-2-methylquinoline with difluoromethyl bromide in the presence of a base. Another method involves the reaction of 7-bromo-2-methylquinoline with difluoromethyl lithium in the presence of a copper catalyst. These methods have been successful in producing BDFMQ with high yields and purity.
Applications De Recherche Scientifique
BDFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDFMQ has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, BDFMQ has been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In material science, BDFMQ has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Furthermore, BDFMQ has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
7-bromo-4-(difluoromethyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2N/c1-6-4-9(11(13)14)8-3-2-7(12)5-10(8)15-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDWYDIXCDFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

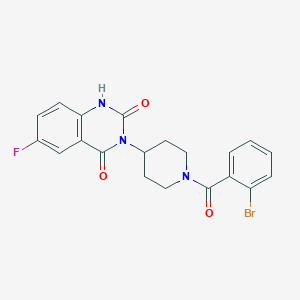
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)
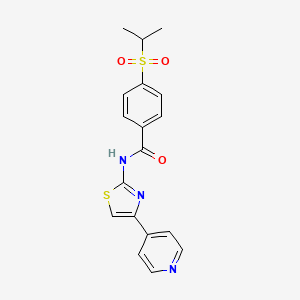
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)

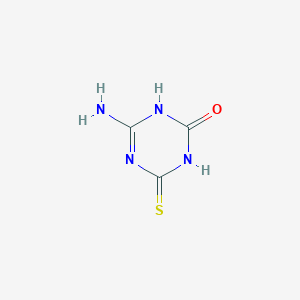
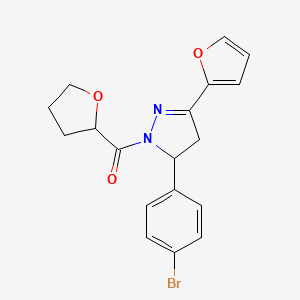
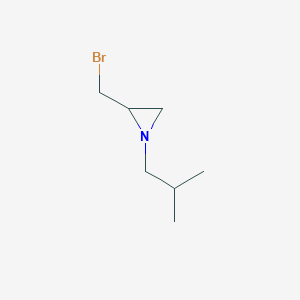
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)
![[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol](/img/structure/B2899894.png)